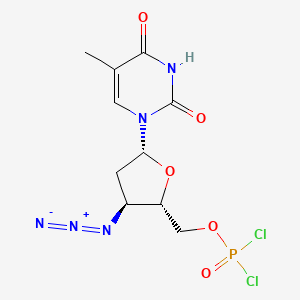
3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine: is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a dichlorophosphoryl group at the 5’ position, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine typically involves multiple steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxy group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Phosphorylation: The 5’-hydroxy group is then phosphorylated using dichlorophosphoryl chloride (POCl2) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the azidation and phosphorylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Phosphorylation Reactions: The dichlorophosphoryl group can undergo hydrolysis to form the corresponding phosphate ester.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Phosphorylation: Dichlorophosphoryl chloride (POCl2), anhydrous conditions
Major Products:
Reduction Product: 3’-Amino-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine
Hydrolysis Product: 3’-Azido-3’-deoxy-5’-O-phosphate thymidine
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogs: Used as an intermediate in the synthesis of various nucleoside analogs for research purposes.
Biology:
DNA Probes: Utilized in the development of DNA probes for detecting specific DNA sequences.
Medicine:
Antiviral Research: Investigated for its potential antiviral properties, particularly against HIV.
Industry:
Pharmaceutical Manufacturing: Used in the production of antiviral drugs and other therapeutic agents.
Mechanism of Action
Mechanism:
Inhibition of DNA Synthesis: The compound incorporates into the DNA strand during replication, leading to chain termination.
Molecular Targets: Targets viral reverse transcriptase enzymes, inhibiting their activity and preventing viral replication.
Pathways Involved:
DNA Replication Pathway: Interferes with the normal process of DNA replication by incorporating into the growing DNA chain and causing premature termination.
Comparison with Similar Compounds
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine
- Zidovudine (AZT)
Comparison:
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Similar in structure but contains a triphenylmethyl group instead of a dichlorophosphoryl group. It is also used as an intermediate in nucleoside analog synthesis.
- Zidovudine (AZT): A well-known antiviral drug used in the treatment of HIV. It has a similar azido group at the 3’ position but lacks the dichlorophosphoryl group. Zidovudine is a potent inhibitor of HIV reverse transcriptase.
Uniqueness:
- The presence of the dichlorophosphoryl group in 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine provides unique chemical properties that can be exploited in various chemical and biological applications.
Properties
CAS No. |
188426-77-9 |
|---|---|
Molecular Formula |
C10H12Cl2N5O5P |
Molecular Weight |
384.11 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(dichlorophosphoryloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N5O5P/c1-5-3-17(10(19)14-9(5)18)8-2-6(15-16-13)7(22-8)4-21-23(11,12)20/h3,6-8H,2,4H2,1H3,(H,14,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
IUSSIOVOBDWZMX-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


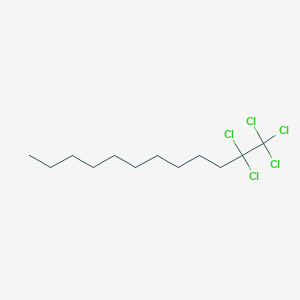
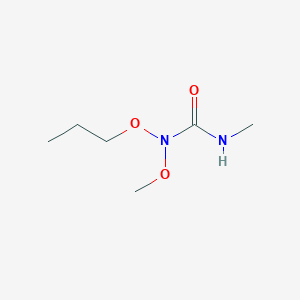
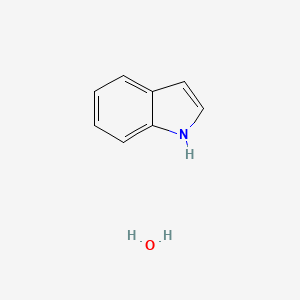
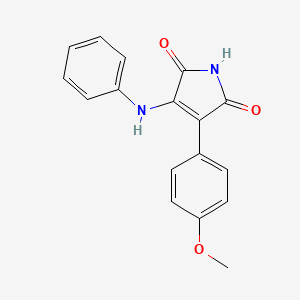
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

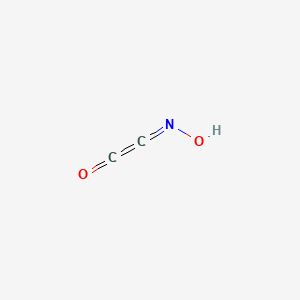
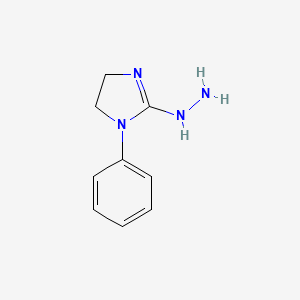
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
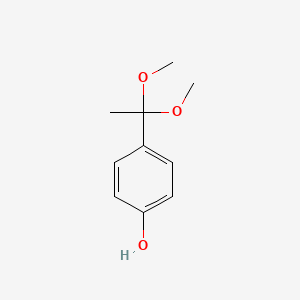



![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
